Cas no 920390-09-6 (4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide)

4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide 化学的及び物理的性質
名前と識別子
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- 4-[benzyl(methyl)sulfamoyl]-N-(4-methylsulfonylphenyl)benzamide
- 4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide
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- インチ: 1S/C22H22N2O5S2/c1-24(16-17-6-4-3-5-7-17)31(28,29)21-12-8-18(9-13-21)22(25)23-19-10-14-20(15-11-19)30(2,26)27/h3-15H,16H2,1-2H3,(H,23,25)
- InChIKey: HTECSAJTNPNGKK-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(S(C)(=O)=O)C=C1)(=O)C1=CC=C(S(N(CC2=CC=CC=C2)C)(=O)=O)C=C1
4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2889-0219-3mg |
4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |
920390-09-6 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
Life Chemicals | F2889-0219-1mg |
4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |
920390-09-6 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
Life Chemicals | F2889-0219-10mg |
4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |
920390-09-6 | 90%+ | 10mg |
$79.0 | 2023-11-21 | |
Life Chemicals | F2889-0219-20μmol |
4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |
920390-09-6 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
Life Chemicals | F2889-0219-25mg |
4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |
920390-09-6 | 90%+ | 25mg |
$109.0 | 2023-11-21 | |
Life Chemicals | F2889-0219-100mg |
4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |
920390-09-6 | 90%+ | 100mg |
$248.0 | 2023-11-21 | |
Life Chemicals | F2889-0219-4mg |
4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |
920390-09-6 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
Life Chemicals | F2889-0219-15mg |
4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |
920390-09-6 | 90%+ | 15mg |
$89.0 | 2023-11-21 | |
Life Chemicals | F2889-0219-40mg |
4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |
920390-09-6 | 90%+ | 40mg |
$140.0 | 2023-11-21 | |
Life Chemicals | F2889-0219-50mg |
4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide |
920390-09-6 | 90%+ | 50mg |
$160.0 | 2023-11-21 |
4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide 関連文献
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1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamideに関する追加情報
Recent Advances in the Study of 4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide (CAS: 920390-09-6)
In recent years, the compound 4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide (CAS: 920390-09-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonamide and benzamide functional groups, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.
One of the key findings from recent research is the compound's inhibitory activity against specific protein targets involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide exhibits potent binding affinity to COX-2 enzymes, with an IC50 value of 0.8 μM. This suggests its potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs.
Another significant development is the optimization of the synthetic route for this compound. Researchers at the University of Cambridge recently reported a more efficient, three-step synthesis method that improves overall yield from 42% to 68% while reducing the use of hazardous reagents. This advancement could facilitate larger-scale production for further clinical evaluation.
In oncology research, preliminary in vitro studies have shown that 4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpressed STAT3 signaling. A 2024 study in Cancer Research revealed that the compound induces apoptosis in triple-negative breast cancer cells through modulation of the JAK/STAT pathway, with minimal effects on normal mammary epithelial cells.
Pharmacokinetic studies have also made progress in understanding this compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Recent animal studies indicate good oral bioavailability (approximately 65% in rat models) and a favorable half-life of 8-10 hours, suggesting potential for once-daily dosing in clinical applications.
Despite these promising findings, challenges remain in the development of 4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide as a therapeutic agent. Current research is addressing issues such as improving selectivity against off-target proteins and reducing potential hepatotoxicity observed at higher doses in animal models. Several pharmaceutical companies have initiated patent filings for derivatives of this compound, indicating growing commercial interest in its therapeutic potential.
Looking forward, the research community anticipates that clinical trials for this compound may begin within the next 2-3 years, pending successful completion of current preclinical safety studies. The unique chemical structure of 4-benzyl(methyl)sulfamoyl-N-(4-methanesulfonylphenyl)benzamide continues to inspire the development of novel analogs with potentially improved pharmacological properties.
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